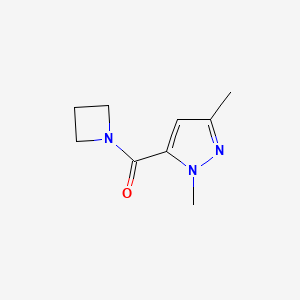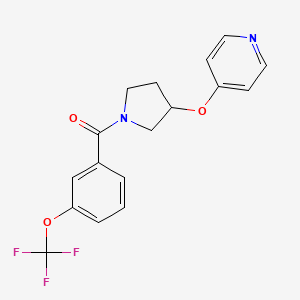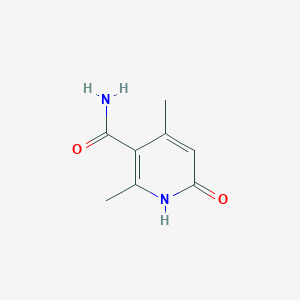
azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a chemical compound that contains an azetidine ring and a pyrazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of compounds were synthesized starting from 4-amino-5-hydrazinyl-4H-1,2,4-triazole-3-thiol, acetyl acetone, various aromatic and heterocyclic aldehydes, and phenacyl bromides . Another method involved intermediate derivatization methods (IDMs) to synthesize derivatives containing 3-methyl-1H-pyrazol-5-yl .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an azetidine ring and a pyrazole ring. The azetidine ring is a four-membered heterocyclic ring containing three carbon atoms and one nitrogen atom. The pyrazole ring is a five-membered heterocyclic ring containing three carbon atoms and two nitrogen atoms .
Mécanisme D'action
Target of Action
Compounds with similar structures, such as imidazole and indole derivatives, have been found to interact with multiple receptors . These interactions contribute to a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
For instance, similar compounds have shown potent antitubercular activity against Mycobacterium tuberculosis strain .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to their broad-spectrum biological activities .
Pharmacokinetics
A compound with a similar structure was found to have very high solubility in saline at ph 7 (>71 mg/ml), and pharmacokinetic properties commensurate with inhaled dosing by nebulization .
Result of Action
Similar compounds have shown potent antitubercular activity against mycobacterium tuberculosis strain .
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone in lab experiments is its low toxicity and good bioavailability. This makes it a suitable candidate for further studies in various fields. However, one of the limitations is the lack of information on its mechanism of action, which makes it difficult to fully understand its potential applications.
Orientations Futures
There are several future directions for the study of azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone. One direction is to further investigate its potential as a scaffold for the development of new drugs. Another direction is to study its potential applications in the field of material science. In addition, further studies are needed to fully elucidate its mechanism of action and to understand its potential applications in various fields.
Conclusion:
This compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further studies are needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone involves the reaction of 1,3-dimethyl-5-pyrazolone with 1-chloro-2-methylpropene and sodium hydride in tetrahydrofuran. The resulting product is then treated with azetidine in the presence of potassium carbonate to obtain this compound. This synthesis method has been reported in the literature and can be modified to obtain different derivatives of this compound.
Applications De Recherche Scientifique
Azetidin-1-yl(1,3-dimethyl-1H-pyrazol-5-yl)methanone has been studied for its potential applications in various fields. In the field of medicinal chemistry, it has been reported to exhibit antitumor, antibacterial, and antifungal activities. In addition, it has been studied for its potential as a scaffold for the development of new drugs. In the field of material science, it has been studied for its potential applications as a ligand in metal catalysts and as a building block for the synthesis of new materials.
Propriétés
IUPAC Name |
azetidin-1-yl-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-6-8(11(2)10-7)9(13)12-4-3-5-12/h6H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBBIYJSMPRIENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-Isopropylphenyl)-3-[(2-thienylcarbonyl)amino]propanoic acid](/img/structure/B2951417.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(3-methylphenyl)acetamide](/img/structure/B2951420.png)


![5-[(2,3-Dimethoxy-2-methylpropyl)sulfamoyl]-2-methoxybenzamide](/img/structure/B2951426.png)
![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)

![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)


![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)